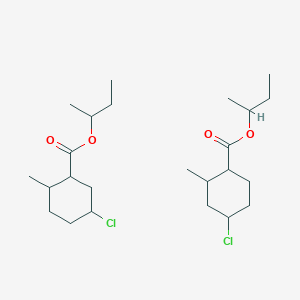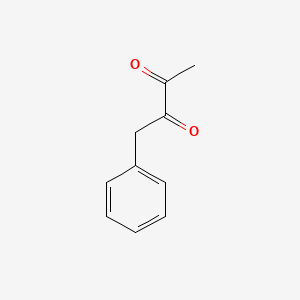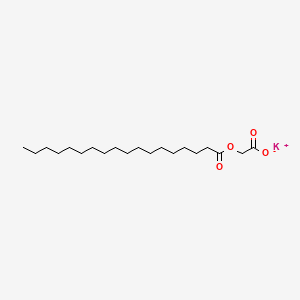
Potassium carboxylatomethyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium carboxylatomethyl stearate is a metal-organic compound, a salt of potassium and carboxylatomethyl stearic acid. This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It is used in various industrial applications due to its unique properties, such as its ability to act as an emulsifier and lubricant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium carboxylatomethyl stearate can be synthesized by reacting carboxylatomethyl stearic acid with potassium hydroxide in an alcoholic solution. The reaction typically involves heating the mixture to ensure complete dissolution and reaction of the components. The product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where carboxylatomethyl stearic acid is mixed with potassium hydroxide. The reaction is carried out under controlled temperatures and pressures to optimize yield and purity. The final product is often obtained in the form of colorless crystals.
Chemical Reactions Analysis
Types of Reactions
Potassium carboxylatomethyl stearate undergoes several types of chemical reactions, including:
Hydrolysis: When exposed to water, it can hydrolyze to form carboxylatomethyl stearic acid and potassium hydroxide.
Saponification: In the presence of a strong base, it can undergo saponification to produce glycerol and potassium salts of fatty acids.
Esterification: It can react with alcohols to form esters and water.
Common Reagents and Conditions
Hydrolysis: Water and heat.
Saponification: Strong bases such as sodium hydroxide or potassium hydroxide.
Esterification: Alcohols and acid catalysts.
Major Products Formed
Hydrolysis: Carboxylatomethyl stearic acid and potassium hydroxide.
Saponification: Glycerol and potassium salts of fatty acids.
Esterification: Esters and water.
Scientific Research Applications
Potassium carboxylatomethyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the production of cosmetics, lubricants, and as an additive in food products.
Mechanism of Action
The mechanism of action of potassium carboxylatomethyl stearate involves its ability to interact with various molecular targets. As an emulsifier, it reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Potassium stearate: A similar compound that is also a potassium salt of a fatty acid, used primarily as an emulsifier and lubricant.
Sodium stearate: Another metallic soap, but with sodium instead of potassium, commonly used in soap production.
Calcium stearate: A calcium salt of stearic acid, used as a stabilizer and lubricant in plastics and rubber.
Uniqueness
Potassium carboxylatomethyl stearate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced emulsifying capabilities and specific interactions with biological membranes. This makes it particularly useful in applications where these properties are desired.
Properties
CAS No. |
62701-02-4 |
|---|---|
Molecular Formula |
C20H37KO4 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
potassium;2-octadecanoyloxyacetate |
InChI |
InChI=1S/C20H38O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22;/h2-18H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
CENDLXXXKOPCBM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


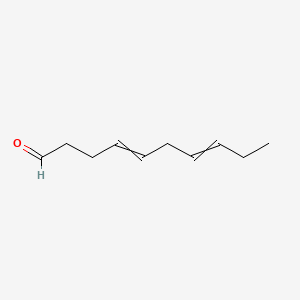

![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)



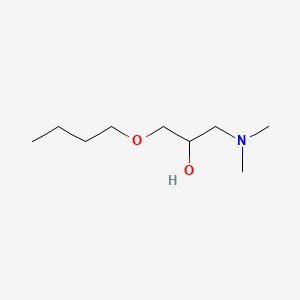
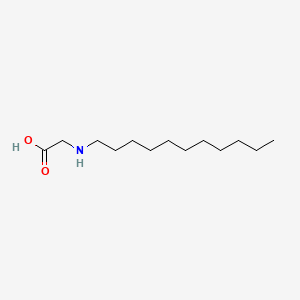
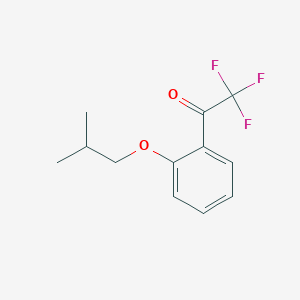
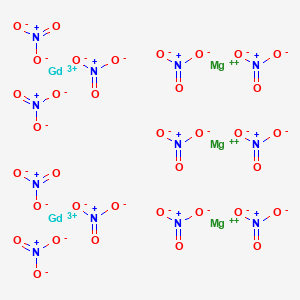
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

